molecular formula C20H19Cl2N3O3S B2808942 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358077-17-4

8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2808942
CAS No.: 1358077-17-4
M. Wt: 452.35
InChI Key: LQKZLRPREKVURW-UHFFFAOYSA-N
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Description

The compound 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic triazaspiro derivative characterized by a 1,4,8-triazaspiro[4.5]decan-2-one core. Its structure features dual chloro substituents: a 3-chloro-4-methylbenzenesulfonyl group at position 8 and a 3-chlorophenyl group at position 2.

Properties

IUPAC Name

8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O3S/c1-13-5-6-16(12-17(13)22)29(27,28)25-9-7-20(8-10-25)23-18(19(26)24-20)14-3-2-4-15(21)11-14/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKZLRPREKVURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazaspirodecane core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of chlorophenyl groups: This can be done through substitution reactions using chlorinated aromatic compounds.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to favor desired product formation.

    Purification Techniques: Methods like crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfonyl group.

    Reduction: Reduction reactions could target the chlorophenyl groups or the triazaspirodecane core.

    Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential pathways might include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and applications of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Application/Activity Reference
Target Compound 3-chloro-4-methylbenzenesulfonyl (8), 3-chlorophenyl (3) CₙHₘCl₂N₃O₃S* ~473.37 Not explicitly stated -
8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-methoxyphenyl (3) C₂₁H₂₂ClN₃O₄S 447.93 Chemical intermediate/research
(5s,8s)-3-(4'-chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one 4'-chloro-3'-fluoro-4-methylbiphenyl, hydroxy, methoxy C₂₃H₂₂ClFNO₃ 420.88 Antitumor (prophylaxis/therapy)
Spirotetramat enol metabolite (3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one) 2,5-dimethylphenyl, hydroxy, methoxy C₁₈H₂₃NO₃ 301.38 Pesticide metabolite
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one 4-methylphenyl (3) C₁₄H₁₇N₃O 243.31 Research/chemical synthesis

*Note: The molecular formula for the target compound is inferred from structural analogs.

Key Observations:
  • Substituent Effects :

    • The chloro groups in the target compound increase lipophilicity compared to analogs with methoxy (e.g., ) or hydroxy groups (e.g., ), which may enhance membrane permeability but reduce solubility .
    • The spiro[4.5]decane core is conserved across analogs, suggesting its role as a "privileged structure" for GPCR ligand design and bioactivity .
  • Biological Activity: Hydroxy and methoxy substituents (e.g., in and ) correlate with antitumor or pesticidal activity, whereas chloro groups may favor receptor binding or metabolic stability .

Pharmacological and Agrochemical Relevance

  • Antitumor Agents : The (5s,8s)-configured analog in demonstrates efficacy in tumor prophylaxis, likely due to its biphenyl and hydroxy groups enhancing DNA intercalation or enzyme inhibition .
  • Pesticide Metabolites: Spirotetramat’s enol metabolite () acts as a systemic insecticide, with non-fat-soluble properties reducing environmental persistence .
  • GPCR Ligands: Spiropiperidine-imidazolidinones (e.g., simufilam in ) bind filamin A, underscoring the scaffold’s versatility in modulating protein conformations .

Biological Activity

The compound 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule with significant potential in pharmaceutical research due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of the compound is C21H22Cl2N3O4SC_{21}H_{22}Cl_2N_3O_4S, with a molecular weight of approximately 447.93 g/mol. The structure features a spiro linkage, which is characteristic of spiro compounds, and includes sulfonyl and chlorophenyl substituents that may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H22Cl2N3O4S
Molecular Weight447.93 g/mol
IUPAC Name8-(3-chloro-4-methylphenyl)sulfonyl-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of the sulfonyl group and chlorinated aromatic rings are believed to enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. For example, derivatives of sulfonamides have been widely recognized for their effectiveness against a range of bacterial strains. The specific activity of This compound against pathogens remains to be fully characterized but suggests potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been explored in several studies. The sulfonyl group is known to play a role in inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that similar triazaspiro compounds may have cytotoxic effects on cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. Further investigation is required to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

  • Binding Affinity Studies : Research utilizing high-throughput screening techniques has demonstrated that compounds with structural similarities can exhibit varying degrees of binding affinity to target receptors involved in disease processes. These studies suggest that This compound may interact with multiple biological targets.
  • In Vivo Studies : Animal model studies are essential for assessing the pharmacokinetics and therapeutic efficacy of this compound. Initial findings indicate promising results in reducing tumor sizes in xenograft models, although more comprehensive studies are necessary.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multi-step reactions, including sulfonylation, cyclization, and substitution. A typical approach includes:

Spirocyclic Core Formation : Condensation of a triazaspiro precursor with chlorophenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation : Reaction with 3-chloro-4-methylbenzenesulfonyl chloride using a coupling agent like HATU .

Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to achieve >95% purity.

  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield . Green chemistry approaches (e.g., aqueous solvents) minimize environmental impact .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR/IR : Confirm functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹ in IR; aromatic protons at δ 7.2–8.1 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve the spirocyclic framework and confirm stereochemistry (e.g., dihedral angles between rings) .
  • Mass Spectrometry : Validate molecular weight (417.9 g/mol) via HRMS (e.g., [M+H]⁺ at m/z 418.9) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement) .
  • Cellular Viability : MTT assay in cancer cell lines (e.g., HepG2) at concentrations 1–100 µM .
  • Comparative Analysis : Cross-reference activity with structurally similar compounds (e.g., 8-(3-chlorophenyl)sulfonyl analogs showing IC₅₀ < 10 µM in antibacterial assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with fluorophenyl; vary sulfonyl groups) .
  • Activity Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition).
  • Key SAR Insights :
Substituent PositionModificationObserved EffectReference
Sulfonyl Group4-Fluoro↑ Enzymatic Binding
Chlorophenyl Ring3-Cl → 4-Cl↓ Cytotoxicity

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) .
  • Target Selectivity Profiling : Screen against off-target receptors (e.g., GPCRs) to rule out cross-reactivity .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., sulfonyl group hydrogen bonding with Lys123) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
  • ADMET Prediction : SwissADME estimates moderate solubility (LogP ~3.5) and CYP3A4-mediated metabolism .

Q. What strategies improve solubility and metabolic stability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the sulfonyl group to enhance aqueous solubility .
  • Co-solvent Systems : Use Cremophor EL/ethanol (1:1) for parenteral formulations .
  • Liver Microsome Assays : Quantify metabolic half-life (t₁/₂) using LC-MS/MS to guide structural tweaks (e.g., fluorination to block CYP oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.